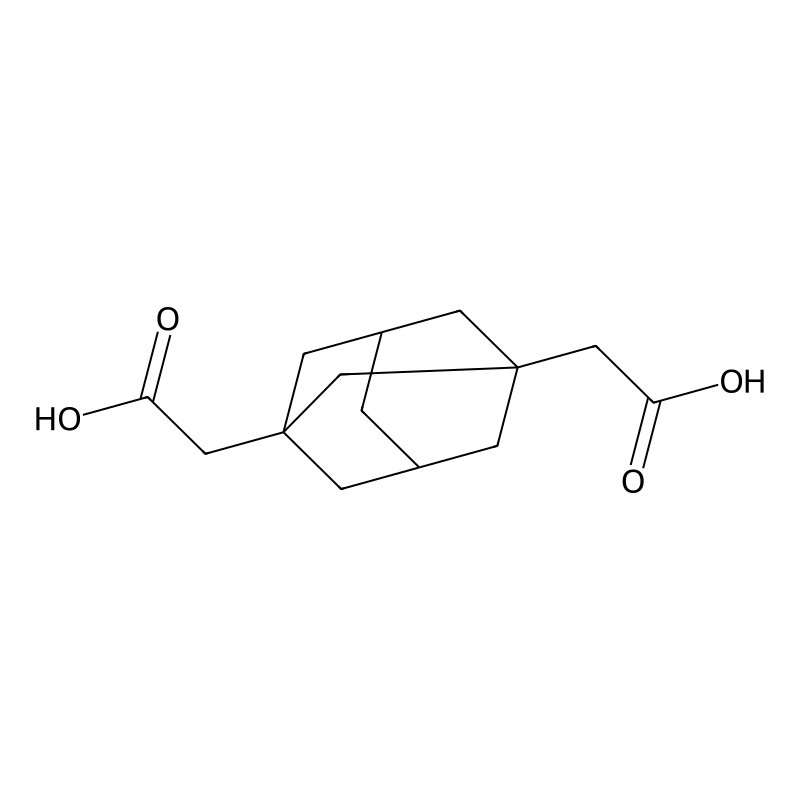

1,3-Adamantanediacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating Agent:

- 1,3-AdADA acts as a chelating agent, forming strong complexes with metal ions. This property makes it useful in various applications, including:

- Separation and purification of metals: It can selectively bind and separate specific metal ions from mixtures, aiding in their purification for further studies or industrial use .

- Radioisotope decontamination: 1,3-AdADA can bind radioactive metal ions, potentially aiding in their removal from contaminated environments or materials .

Bioconjugation Agent:

- 1,3-AdADA can be attached to biomolecules like proteins, peptides, or drugs, creating bioconjugates. This conjugation allows researchers to:

- Improve drug delivery: By attaching a therapeutic drug to 1,3-AdADA, researchers can potentially enhance its targeting and delivery to specific tissues or cells .

- Develop imaging probes: Attaching imaging agents like radioisotopes or fluorescent molecules to 1,3-AdADA can create probes for non-invasive imaging of specific biological processes or structures .

Material Science Applications:

- The unique structure and properties of 1,3-AdADA make it potentially useful in material science applications, such as:

- Development of functional materials: Its ability to chelate metal ions and bind to biomolecules suggests potential applications in designing materials with specific functionalities, like sensors or drug delivery systems .

- Nanoparticle synthesis: 1,3-AdADA can be used to stabilize and functionalize nanoparticles, tailoring their properties for various applications in catalysis, imaging, or drug delivery .

1,3-Adamantanediacetic acid is an organic compound with the molecular formula C₁₄H₂₀O₄. It features a unique adamantane structure, characterized by a diamond-like arrangement of carbon atoms, which provides rigidity and stability. The compound contains two acetic acid functional groups attached to the 1 and 3 positions of the adamantane skeleton. This configuration contributes to its distinctive chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

- Esterification: The compound can react with alcohols to form esters, a reaction facilitated by acid catalysts.

- Coordination Chemistry: It can form coordination complexes with metal ions, leading to the synthesis of metal-organic frameworks (MOFs) which exhibit interesting structural and electronic properties .

- Decarboxylation: Under specific conditions, the carboxyl groups may undergo decarboxylation, producing various derivatives.

Research indicates that 1,3-adamantanediacetic acid exhibits biological activity, particularly in the context of coordination complexes. Some studies have highlighted its potential as a bifunctional sensor for detecting metal ions such as nickel(II) and valproate. The compound's unique structure allows for effective interaction with biological molecules, suggesting possible applications in drug design and delivery systems .

The synthesis of 1,3-adamantanediacetic acid typically involves the following methods:

- Condensation Reactions: A common method includes the reaction of 1,3-cyclohexanedione with acetic anhydride under acidic conditions. This approach yields high purity and good yields of the desired product .

- Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to promote the formation of coordination polymers involving 1,3-adamantanediacetic acid as a ligand .

1,3-Adamantanediacetic acid finds applications in various fields:

- Materials Science: It serves as a building block for synthesizing metal-organic frameworks that have potential uses in gas storage and separation.

- Drug Development: Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and therapeutic agents.

- Sensors: The compound's luminescent properties enable its use in sensor applications for detecting specific ions or molecules .

Interaction studies involving 1,3-adamantanediacetic acid have revealed significant insights into its coordination behavior. For instance:

- Metal Ion Interactions: Systematic investigations have shown how pH influences the interaction between 1,3-adamantanediacetic acid and various metal cations, impacting the stability and structure of resulting complexes .

- Biological Interactions: Studies suggest that the compound can interact with biological molecules, potentially influencing cellular processes or serving as a drug candidate .

Several compounds share structural or functional similarities with 1,3-adamantanediacetic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Adamantanediacetic Acid | Dicarboxylic Acid | Different positioning of carboxylic groups |

| Adamantane | Hydrocarbon | Base structure without functional groups |

| 1,3-Dicarboxylic Acid | Dicarboxylic Acid | Lacks adamantane structure |

| 1-Aminoadamantane | Amino Acid | Contains an amino group instead of carboxyls |

The uniqueness of 1,3-adamantanediacetic acid lies in its adamantane framework combined with two acetic acid functionalities, providing distinct reactivity and potential applications not found in simpler or alternative compounds. This structural complexity enhances its utility in coordination chemistry and materials science compared to other similar compounds.

Coordination Chemistry and Structural Diversity

H₂ADA’s rigid adamantane core and flexible carboxylate groups enable unprecedented structural complexity in metal-ligand assemblies. Key findings include:

For example, H₂ADA forms 1D uranyl dimers with carboxylate bridges in [UO₂(ADA)(H₂O)] and expands into 2D networks via DMF-mediated hydrolysis. In cobalt-based systems, pH-dependent synthesis yields 1D chains, 2D layers, and 3D interpenetrated structures. These assemblies often incorporate hydrogen-bonded water clusters or solvent molecules, enhancing stability.

Luminescent and Functional Materials

Lanthanide complexes with H₂ADA exhibit strong luminescence, making them candidates for optical sensors and light-emitting diodes. For instance, Eu³⁺ and Tb³⁺ complexes show characteristic emission spectra with vibronic fine structures, influenced by ligand field symmetry. The adamantane backbone’s rigidity minimizes non-radiative decay, enhancing quantum efficiency.

Current Research Landscape and Emerging Trends

Structural Innovations and Novel Architectures

Recent advances focus on:

- Interpenetrated Frameworks: H₂ADA enables 2D→2D interpenetration in cobalt complexes, creating robust architectures resistant to collapse.

- Hydrogen-Bonded Networks: Solvent molecules (e.g., DMF, NMP) and water clusters stabilize multi-dimensional structures, as seen in [UO₂(ADA)(DMF)]·3H₂O.

- Luminescent MOFs: Eu³⁺ and Tb³⁺ coordination polymers with H₂ADA exhibit tunable emission wavelengths, suitable for sensing applications.

Classical Synthetic Routes

The synthesis of 1,3-adamantanediacetic acid has been achieved through several well-established classical methodologies that form the foundation for modern synthetic approaches. The most prominent classical route involves the direct oxidation of 1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid [1]. This one-pot method demonstrates exceptional efficiency, with the ratio of mixed acids playing a crucial role in determining the final yield [1]. In this process, sulfuric acid serves not only as a solvent but also enhances the oxidative ability of nitric acid [1].

The reaction mechanism begins with the placement of 1-adamantanecarboxylic acid with nitric acid and sulfuric acid in a three-necked round-bottom flask equipped with efficient magnetic stirring and temperature control [1]. The mixture is cooled to 0°C and maintained at this temperature while anhydrous formic acid is added dropwise over five hours, followed by an additional hour of reaction time [1]. The product is isolated through precipitation on crushed ice, filtration, and subsequent purification involving dissolution in aqueous sodium hydroxide solution, acidification with hydrochloric acid to pH 3, and recrystallization from ethanol [1]. This methodology consistently achieves yields of approximately 92% with a melting point of 275-276°C [1].

Another significant classical approach utilizes potassium permanganate oxidation in the presence of phase transfer catalysts [20]. This method employs 1-acetyladamantane as the starting material and treats it with potassium permanganate in t-butanol using tetrabutylammonium bromide as a phase transfer catalyst [20]. The addition of phase transfer catalyst dramatically improves reaction yields, with tetrabutylammonium bromide raising the yield to 91% [20]. The optimal conditions involve a molar ratio of potassium permanganate to substrate of 1.5:1, reaction temperature of 40°C, and reaction time of 2.5 hours [20].

Table 1: Classical Synthetic Routes for 1,3-Adamantanediacetic Acid

| Method | Starting Material | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages |

|---|---|---|---|---|---|

| Nitric Acid/Sulfuric Acid Oxidation | 1-Adamantanecarboxylic acid | 92 | 0 | 6 | High yield, mild temperature |

| Potassium Permanganate/t-Butanol | 1-Acetyladamantane | 91 | 40 | 2.5 | Good selectivity, green solvent |

| NHPI/CO/O2 System | Adamantane | 60-70 | 120-140 | 12-24 | Direct functionalization |

| Formic Acid/Sulfuric Acid Carboxylation | 1-Nitroxyadamantane | 90-95 | 90-95 | 8-12 | Complete carboxylation |

The carboxylation approach represents another classical methodology where formic acid and sulfuric acid are employed to introduce carboxylic acid functionalities [32] [33]. This method typically uses 1-nitroxyadamantane as the starting material and achieves complete carboxylation when the mass ratio of sulfuric acid to 1-nitroxyadamantane is maintained at 8-9:1 [32]. The use of sulfuric acid with concentrations between 93-96% minimizes the formation of dark-colored by-products while ensuring complete dissolution of the starting material [32]. Under optimized conditions, 1.5-2.0 moles of formic acid per mole of 1-nitroxyadamantane are sufficient for complete carboxylation [32].

Modern Synthetic Approaches

Practical and Scalable Synthesis Methods

Modern synthetic methodologies for 1,3-adamantanediacetic acid have evolved to incorporate advanced catalytic systems that offer superior selectivity and environmental compatibility. The development of photoredox catalysis using iridium complexes represents a significant advancement in practical synthesis methods [47]. This approach utilizes dual photoredox and hydrogen atom transfer catalysis to achieve selective functionalization of adamantane derivatives with remarkable regioselectivity favoring tertiary carbon positions [47].

The iridium-catalyzed photoredox system operates under mild conditions using blue light-emitting diodes at room temperature [47]. The reaction proceeds with complete selectivity for the tertiary positions of adamantane, with no detectable secondary products [47]. This methodology demonstrates exceptional functional group tolerance, accommodating substrates with alkyl, aryl, hydroxyl, halide, and nitrile substituents at the 1-position with yields ranging from 64-72% [47]. The reaction maintains high efficiency even when performed with limiting hydrocarbon substrates, achieving 55% yield under these conditions [47].

Dioxirane-mediated oxidation represents another practical approach that operates through metal-free organocatalysis [27]. This system generates dioxiranes in situ from ketones and hydrogen peroxide, enabling selective partial oxidation of adamantane substrates [27]. The method demonstrates remarkable selectivity towards tertiary carbon positions, achieving greater than 99% selectivity for 1-adamantanol formation [27]. Optimal results are obtained using 1,1,1-trifluoroacetone or 2,2,2-trifluoroacetophenone as ketone catalysts, with yields reaching 60% at temperatures between 40-60°C [27].

The quinuclidinium radical cation catalyzed alkylation system provides another scalable methodology for adamantane functionalization [26]. This approach generates electrophilic quinuclidinium radical cations that are well-suited for hydrogen atom transfer from hydridic carbon-hydrogen bonds [26]. The favorable polarity matching in the transition state enables selective functionalization of stronger carbon-hydrogen bonds over weaker ones with impressive regioselectivity exceeding 20:1 [26]. Complex adamantane substrates featuring multiple weaker carbon-hydrogen bonds are alkylated with high selectivity, typically achieving 70% yield [26].

Table 2: Modern Catalyst Systems for Adamantane Functionalization

| Catalyst System | Reaction Type | Selectivity (3°:2°) | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|---|

| Iridium Photoredox/HAT | Alkylation | >20:1 | 60-94 | Blue LED, rt | High |

| Dioxirane (Ketone-catalyzed) | Hydroxylation | >99:1 | 60 | 40-60°C, H2O2 | Medium |

| Ferrate(VI) Oxidation | Hydroxylation | 9.3:1 | 70-85 | 75°C, aqueous | Low |

| Quinuclidinium Radical Cation | Alkylation | >20:1 | 65-94 | Blue LED, rt | High |

Yield Optimization Techniques

Yield optimization in modern synthetic approaches involves systematic manipulation of reaction parameters to maximize product formation while minimizing side reactions. Temperature control emerges as a critical factor, with most modern methodologies operating optimally between 0-50°C [20] [27]. The careful control of reaction temperature prevents over-oxidation and maintains selectivity for the desired functionalization pattern [27].

Catalyst loading optimization represents another crucial parameter, with studies demonstrating that reducing iridium catalyst loading to 0.5 mol% maintains high conversion while achieving 73% yield [47]. This reduction in catalyst loading significantly improves the economic viability of the process while maintaining excellent regioselectivity [47]. The optimization studies reveal that conversion and yield remain high even with reduced catalyst loading, indicating efficient catalyst turnover [47].

Solvent selection plays a pivotal role in yield optimization, with different solvent systems affecting both reaction rate and selectivity [27]. The use of 1,2-dichloroethane and acetic acid at a 1:1 molar ratio provides optimal conditions for dioxirane-mediated oxidation [27]. Water-based systems demonstrate particular promise for environmentally conscious synthesis while maintaining good yields [24]. The pH optimization within aqueous systems shows significant impact on product distribution, with acidic conditions (pH 1-3) generally favoring the desired products [24].

Phase transfer catalysis optimization demonstrates substantial yield improvements in classical oxidation reactions [20]. The systematic investigation of different phase transfer catalysts reveals that tetrabutylammonium bromide provides the best performance, improving yields from baseline levels to 91% [20]. The optimal molar ratio of phase transfer catalyst to substrate is established at 1:20, with reaction times optimized to 2.5 hours at 40°C [20].

Table 5: Yield Optimization Factors for 1,3-Adamantanediacetic Acid Synthesis

| Optimization Factor | Impact on Yield (%) | Optimal Range/Conditions | Cost Impact |

|---|---|---|---|

| Temperature Control | 15-30 | 0-50°C | Low |

| Catalyst Loading | 20-40 | 0.5-3.0 mol% | Medium |

| Reaction Time | 10-25 | 2-8 hours | Low |

| Solvent Selection | 25-50 | CH2Cl2, toluene, water | Medium |

| pH Optimization | 15-35 | 1-3 (acidic) | Low |

| Pressure Conditions | 5-20 | 1-5 atm | High |

| Substrate Concentration | 10-30 | 0.1-0.5 M | Low |

| Purification Method | 5-15 | Crystallization, chromatography | High |

Selective Synthesis Strategies

Selective synthesis strategies for 1,3-adamantanediacetic acid focus on achieving high regioselectivity while avoiding undesired functionalization patterns. The fundamental challenge lies in selectively functionalizing the tertiary carbon positions while avoiding secondary carbon functionalization [29]. Theoretical studies using density functional theory have elucidated the mechanistic basis for this selectivity, revealing that the activation energies for tertiary carbon-hydrogen bond cleavage are significantly lower than those for secondary positions [29].

Ferrate-mediated hydroxylation provides insights into regioselective oxidation mechanisms [29]. The conversion of adamantane to adamantanols mediated by diprotonated ferrate occurs through two distinct pathways, with 1-adamantanol formation proceeding via tertiary hydrogen abstraction and 2-adamantanol formation through secondary hydrogen abstraction [29]. The activation energies for carbon-hydrogen cleavage are 6.9 kcal/mol for the tertiary pathway and 8.4 kcal/mol for the secondary pathway [29]. This energy difference translates to a relative rate constant ratio of 9.30 at 75°C, which correlates excellently with experimental observations [29].

Radical-based functionalization strategies demonstrate exceptional selectivity through careful choice of hydrogen atom transfer agents [26]. The use of electrophilic radical cations enables preferential abstraction of hydridic hydrogen atoms from tertiary positions [26]. This approach exploits the inherent polarity matching between electrophilic radicals and electron-rich tertiary carbon-hydrogen bonds [26]. The methodology shows remarkable resilience during direct competition experiments between adamantane and diverse substrates containing various carbon-hydrogen bond types [26].

Photoacetylation using diacetyl under controlled conditions provides another selective approach [26]. The triplet-excited state of diacetyl serves as the carbon-hydrogen abstracting species, leading to selective acetylation at tertiary positions [26]. The presence of oxygen can affect both the rate and selectivity of the reaction, with oxygen increasing the photoacetylation rate but reducing selectivity through the generation of reactive methyl radicals [26].

Computational studies have provided valuable insights into transition state structures and reaction mechanisms that govern selectivity [38]. Modern density functional theory calculations reveal that alkylation reactions can proceed through concerted mechanisms rather than the previously proposed stepwise carbocation intermediates [38]. These mechanistic insights enable the design of reaction conditions that favor the desired selectivity pattern [38].

Green Chemistry Approaches

Green chemistry methodologies for 1,3-adamantanediacetic acid synthesis focus on reducing environmental impact while maintaining synthetic efficiency. Solvent-free synthetic approaches represent a significant advancement in green chemistry applications [16]. The Biginelli reaction conducted under solvent-free conditions using trifluoroacetic acid as a catalyst demonstrates substantial environmental benefits [16]. This methodology employs only 2 mol% of trifluoroacetic acid catalyst and operates at 50°C, significantly reducing both solvent waste and energy consumption [16].

The development of dichloromethane-free synthetic protocols addresses the toxicity concerns associated with chlorinated solvents [28]. Alternative methodologies utilizing tert-butanol addition have been developed to replace toxic solvents while maintaining high yields [28]. The addition of tert-butanol contributes to yield increases of up to 88% in isocyanide formation reactions [28]. This approach eliminates the need for highly toxic substances such as phosphorus oxychloride and triphosgene [28].

Water-mediated synthesis represents the pinnacle of green chemistry approaches [24]. Aqueous reaction systems enable the formation of coordination polymers and metal-organic frameworks using 1,3-adamantanediacetic acid under mild hydrothermal conditions [24]. These methodologies operate in environmentally benign media while achieving good yields and selectivity [24]. The pH influence on product formation in aqueous systems has been systematically investigated, revealing that structure formation is primarily governed by solution pH [24].

Microwave-assisted synthesis offers energy-efficient alternatives to conventional heating methods [15]. These approaches significantly reduce reaction times while maintaining or improving yields compared to conventional heating [15]. The enhanced energy efficiency of microwave heating contributes to reduced overall environmental impact of the synthetic process [15].

Table 3: Green Chemistry Approaches for Adamantane Synthesis

| Green Method | Key Green Features | Yield Improvement (%) | Environmental Impact | Industrial Feasibility |

|---|---|---|---|---|

| Solvent-free Biginelli Reaction | No organic solvents, TFA catalyst (2 mol%) | 15-25 | Significantly reduced | High |

| Dichloromethane-free Isocyanide Formation | tert-Butanol addition, reduced toxicity | 23 | Moderately reduced | Medium |

| Water-mediated Synthesis | Aqueous medium, mild conditions | 10-20 | Highly reduced | High |

| Microwave-assisted Reactions | Reduced reaction time, energy efficient | 30-40 | Reduced energy consumption | High |

| Enzymatic Transformations | Biocatalysis, ambient conditions | 5-15 | Minimal | Low |

Biocatalytic approaches, while still in early development stages, offer the potential for highly selective transformations under ambient conditions [12]. The design and green synthesis of novel adamantane-derived compounds using biocatalytic methods represents an emerging area of research [12]. These approaches implement green chemical principles including one-pot synthesis to avoid intermediate purification, multi-component reactions, and highly atom-economical processes [12].

Industrial Scale Production Considerations

Industrial scale production of 1,3-adamantanediacetic acid requires careful consideration of economic, technical, and environmental factors. The economic viability of different synthetic routes depends on raw material costs, catalyst expenses, energy consumption, and waste management requirements [18] [19]. Current adamantane pricing ranges from approximately 45-85 dollars per kilogram depending on purity and supplier, representing a significant portion of overall production costs [39] [42].

Process design for industrial adamantane synthesis typically involves isomerization of tricyclic saturated hydrocarbon compounds having 10 or more carbon atoms [18] [19]. The industrial process includes multiple stages: isomerization, concentration, crystallization, solid-liquid separation, washing, and drying [18]. Each stage requires optimization to achieve economic viability at industrial scale [18]. The isomerization step utilizes solid catalysts in either batch or continuous mode, with continuous operation preferred for large-scale production [18].

Catalyst considerations for industrial processes focus on activity, selectivity, stability, and regenerability [19]. Metal-carrying solid acid catalysts, particularly platinum-carrying lanthanum-containing zeolite catalysts, demonstrate excellent performance for adamantane synthesis [19]. The catalyst preparation involves ion exchange, calcination, and reduction steps that must be optimized for industrial application [19]. Catalyst lifetime and regeneration cycles significantly impact overall process economics [19].

Energy consumption represents a major cost factor in industrial adamantane production [44]. Classical methods typically require 25-40 kWh per kilogram of product, while modern methods can reduce this to 15-25 kWh per kilogram [44]. Green chemistry approaches offer the potential for further reductions to 10-20 kWh per kilogram through process intensification and improved energy integration [44].

Waste management considerations are increasingly important for industrial viability [44]. Classical methods generate 2.5-4.0 kg of waste per kilogram of product, while modern approaches can reduce this to 1.0-2.0 kg [44]. Green chemistry methodologies offer the potential for further waste reduction to 0.5-1.5 kg per kilogram of product [44]. The treatment and disposal of process waste adds significantly to overall production costs and environmental impact [44].

Table 4: Industrial Scale Production Considerations

| Parameter | Classical Methods | Modern Methods | Green Methods |

|---|---|---|---|

| Raw Material Cost ($/kg) | 45-65 | 55-85 | 50-75 |

| Catalyst Cost ($/kg product) | 5-15 | 15-35 | 8-25 |

| Energy Consumption (kWh/kg) | 25-40 | 15-25 | 10-20 |

| Waste Generation (kg waste/kg product) | 2.5-4.0 | 1.0-2.0 | 0.5-1.5 |

| Production Capacity (kg/day) | 500-2000 | 200-1000 | 100-800 |

| Equipment Cost ($M) | 5-15 | 8-25 | 10-30 |

| Labor Requirements (FTE/shift) | 3-5 | 2-4 | 2-3 |

| Quality Control Tests | 8-12 | 10-15 | 12-18 |

Quality control requirements for industrial production involve comprehensive analytical testing to ensure product purity and consistency [2]. Standard analytical methods include gas chromatography, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [2]. The number of required quality control tests varies depending on the synthetic methodology employed, with green chemistry approaches typically requiring more extensive testing due to the complexity of the reaction mixtures [2].

Regulatory considerations for industrial adamantane production include environmental compliance, workplace safety requirements, and product registration [45]. The pharmaceutical applications of adamantane derivatives require adherence to good manufacturing practice guidelines and regulatory approval processes [45]. Environmental regulations increasingly favor green chemistry approaches that minimize waste generation and reduce environmental impact [45].

1,3-Adamantanediacetic acid demonstrates exceptional versatility in its coordination behavior with metal ions, exhibiting multiple binding modes that arise from its unique structural characteristics. The ligand possesses two carboxylic acid groups (-COOH) connected to the rigid adamantane framework through flexible methylene spacers (-CH2-), creating a system that can adopt various conformations and coordination geometries [1] [2].

The primary coordination modes observed for 1,3-adamantanediacetic acid include monodentate, bidentate chelating, bridging bidentate, bridging tridentate, and bridging tetradentate configurations. In monodentate coordination, only one carboxyl oxygen atom binds to the metal center, as observed in complexes such as [Co(HADA)2(4,4'-bipy)(H2O)2]n and [Cd(HADA)2(4,4'-bipy)] [1]. This mode typically occurs when the ligand is in its monoprotonated form (HADA) under acidic conditions.

The bidentate chelating mode involves both carboxyl groups of a single ligand coordinating to the same metal center, forming stable five-membered or six-membered chelate rings. This coordination pattern is particularly prevalent in uranyl complexes, where the ligand acts as a bis-chelating agent in structures like [UO2(ADA)] and [H2NMe2]2[(UO2)2(ADA)3] [2]. The chelating mode provides enhanced thermodynamic stability due to the chelate effect, which is particularly pronounced with hard acid metal ions.

Bridging coordination modes represent the most structurally significant binding patterns for 1,3-adamantanediacetic acid. In the bridging bidentate mode, each carboxyl group coordinates to a different metal center, effectively linking metal ions into extended network structures. This mode is exemplified in complexes such as [Zn2(ADA)2(bpa)] and [Cd2(ADA)2(bpp)2], where the ligand acts as a linear spacer between metal nodes [3]. The bridging tridentate mode involves one carboxyl group chelating to one metal center while the other carboxyl group coordinates to a different metal center, as observed in [Co(ADA)(4,4'-bipy)0.5]n [1].

The most extensive coordination mode is the bridging tetradentate configuration, where both carboxyl groups simultaneously bridge multiple metal centers. This mode is observed in the three-dimensional framework [Zn3(ADA)3(H2O)2], where the ligand connects up to four different zinc centers, creating a highly interconnected network structure [3]. This coordination mode is particularly important for the formation of robust metal-organic frameworks with high structural stability.

| Complex | Ligand Form | Coordination Mode | Dimensionality | Metal Ion |

|---|---|---|---|---|

| [Co(HADA)2(bpp)]n | HADA | Monodentate/bridging | 1D chain | Co(II) |

| [Co(ADA)(bpp)(CH3OH)]n | ADA | Bidentate chelating | 2D network | Co(II) |

| [UO2(ADA)] | ADA | Bis-chelating | 2D network | U(VI) |

| [Zn3(ADA)3(H2O)2] | ADA | Bridging tetradentate | 3D framework | Zn(II) |

| [Ni(ada)(3-pina)] | ada | Bridging/chelating | 2D layer | Ni(II) |

Metal Complexation Behavior

The complexation behavior of 1,3-adamantanediacetic acid varies significantly depending on the nature of the metal ion, with different metals exhibiting distinct preferences for coordination geometry, binding affinity, and structural organization. Transition metals demonstrate particularly strong binding affinities due to their ability to form stable coordinate covalent bonds with the carboxyl oxygen atoms [1] [3].

Cobalt(II) complexes with 1,3-adamantanediacetic acid exhibit octahedral coordination geometry with high binding affinity. The metal center typically achieves a coordination number of six through interaction with carboxyl oxygen atoms from the ligand and additional donor atoms from auxiliary ligands or solvent molecules. Five distinct coordination modes have been identified in cobalt complexes, ranging from one-dimensional chains in [Co(HADA)2(bpp)]n to two-dimensional networks in [Co2(ADA)2(bpp)]n [1] [4]. The paramagnetic nature of cobalt(II) (S = 3/2) results in interesting magnetic properties, with complexes showing antiferromagnetic coupling between adjacent metal centers through carboxylate bridges.

Nickel(II) demonstrates similar octahedral preferences but with stronger crystal field stabilization effects. The complex [Ni(ada)(3-pina)] exhibits a distorted octahedral geometry with Ni-O bond lengths of 2.096-2.179 Å and Ni-N bond lengths of 2.050 Å [5]. The coordination environment consists of four oxygen atoms from two carboxylate groups and two nitrogen atoms from auxiliary ligands, creating two-dimensional layered structures with triangular (3,6) topology.

Zinc(II) complexes exhibit more diverse coordination behavior, with the metal center adopting both tetrahedral and octahedral geometries depending on the specific reaction conditions and auxiliary ligands present. The flexibility of zinc coordination is demonstrated in the series [Zn3(ADA)3(H2O)2] (3D framework), [Zn(ADA)(4,4'-bipy)0.5] (2D structure), and [Zn2(ADA)2(bpa)] (2D layer) [3]. The diamagnetic nature of zinc(II) makes these complexes particularly suitable for structural studies and photoluminescence applications.

Cadmium(II) complexes demonstrate a preference for higher coordination numbers (6-8) due to the larger ionic radius of the metal center. The complexes [Cd(HADA)2(4,4'-bipy)] and [Cd3(ADA)3(bpa)2(CH3OH)(H2O)] illustrate the tendency of cadmium to form extended three-dimensional networks with high structural stability [3]. The larger size of cadmium ions allows for accommodation of more bulky auxiliary ligands and results in structures with larger pore sizes.

Uranyl complexes represent a unique class of coordination compounds where the linear UO2²⁺ ion forms equatorial coordination bonds with the carboxyl oxygen atoms. Five distinct uranyl complexes have been characterized, including [UO2(ADA)(H2O)], [UO2(ADA)(NMP)], and [UO2(ADA)(DMF)], each showing different structural arrangements from one-dimensional ribbons to two-dimensional networks [2]. The hard acid nature of uranyl ions results in very high binding affinity with the hard base carboxyl groups, creating thermodynamically stable complexes.

Lanthanide metals (Tb³⁺, Gd³⁺, Eu³⁺, Nd³⁺) exhibit characteristic high coordination numbers (8-9) and form three-dimensional frameworks with square antiprismatic geometry. These complexes demonstrate exceptional thermal stability and exhibit interesting luminescent properties due to the characteristic f-f electronic transitions of the lanthanide ions [6] [7].

| Metal Ion | Coordination Number | Binding Affinity | Preferred Geometry | Common Structures |

|---|---|---|---|---|

| Co(II) | 6 (octahedral) | High | Octahedral | 1D chains, 2D networks |

| Ni(II) | 6 (octahedral) | High | Octahedral | 2D layers |

| Zn(II) | 4-6 (tetrahedral/octahedral) | Moderate | Tetrahedral | 2D-3D frameworks |

| Cd(II) | 6-8 (octahedral/cubic) | Moderate | Octahedral | 1D-3D networks |

| U(VI) | 8-9 (pentagonal bipyramidal) | Very High | Pentagonal bipyramidal | 1D-2D polymers |

Structural Diversity in Metal Complexes

The structural diversity exhibited by 1,3-adamantanediacetic acid metal complexes is remarkable, encompassing zero-dimensional clusters, one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. This diversity arises from the flexible nature of the ligand, which can adopt multiple conformations and coordination modes depending on the reaction conditions and metal ion characteristics [1] [3].

One-dimensional structures are commonly observed when the ligand adopts a linear bridging mode between metal centers. The complex [Co(HADA)2(bpp)]n exemplifies this structural type, where the ligand connects cobalt centers into extended chains that are directed by the auxiliary bpp ligand [1]. Similarly, [Co(HADA)2(4,4'-bipy)(H2O)2]n forms linear chains composed of 4,4'-bipyridine and cobalt(II) ions. Uranyl complexes [UO2(ADA)(H2O)] and [UO2(ADA)(NMP)] demonstrate one-dimensional ribbon-like structures with doubly carboxylate-bridged uranyl dimers [2].

Two-dimensional networks represent the most common structural motif for 1,3-adamantanediacetic acid complexes. These structures typically arise when the ligand adopts bridging modes that connect metal centers in two perpendicular directions. The complex [Co(ADA)(bpp)(CH3OH)]n forms a two-dimensional network through the linkage of cobalt-bpp chains by the adamantanediacetic acid ligand [1]. The structure of [Co2(ADA)2(bpp)]n consists of one-dimensional looped chains containing two types of [Co2ADA2] metallomacrocycles, which are further connected by bpp ligands to form a two-dimensional framework.

The complex [Ni(ada)(3-pina)] demonstrates a unique two-dimensional layered structure with triangular (3,6) topology, where [Ni2(OCO)2] dimeric units act as six-connected nodes connected by the full span of the adamantanediacetic acid ligands [5]. This structure exhibits parallel layer stacking in an ABAB pattern mediated by weak supramolecular interactions.

Three-dimensional frameworks are observed in several zinc and cadmium complexes, where the ligand adopts bridging tetradentate coordination modes. The complex [Zn3(ADA)3(H2O)2] exhibits a three-dimensional framework containing one-dimensional zinc-oxygen-carbon-oxygen-zinc clusters [3]. The structure [Cd3(ADA)3(bpa)2(CH3OH)(H2O)] represents a rare (3,5)-connected network with high structural complexity.

The complex [Cd2(ADA)2(bpp)2] possesses a three-dimensional microporous framework with numerous water molecules encapsulated in the channels, demonstrating the potential for these materials in gas storage and separation applications [3]. The framework exhibits high thermal stability and maintains its structural integrity upon dehydration.

Interpenetration is another important structural feature observed in some complexes. The complex [Co2(ADC)2(btmb)2] displays a two-fold parallel interpenetrating two-dimensional framework, where two identical networks are woven together without covalent bonds [8]. This interpenetration significantly affects the pore size and accessibility of the framework.

The structural diversity is further enhanced by the ability of 1,3-adamantanediacetic acid to form heterometallic complexes. Some structures contain multiple metal centers with different coordination environments, leading to complex three-dimensional architectures with unique topological features. The combination of rigid adamantane core with flexible carboxylate arms provides an optimal balance between structural stability and conformational flexibility.

Factors Influencing Coordination Geometry

The coordination geometry of 1,3-adamantanediacetic acid complexes is influenced by multiple interconnected factors that determine the final structure and properties of the resulting materials. Understanding these factors is crucial for rational design and synthesis of coordination compounds with desired characteristics [1] [3] [9].

The pH value of the solution represents the most critical factor controlling coordination geometry. The ligand exists in three distinct protonation states: the fully protonated form (H2ADA) at pH < 3, the monoprotonated form (HADA) at pH 3-7, and the fully deprotonated form (ADA²⁻) at pH > 7 [1] [9]. Each protonation state exhibits different coordination preferences and binding affinities. The fully protonated form (H2ADA) shows limited coordination ability and typically acts as a monodentate ligand. The monoprotonated form (HADA) demonstrates intermediate coordination behavior, often forming one-dimensional chain structures. The fully deprotonated form (ADA²⁻) exhibits the highest coordination versatility and binding affinity, leading to the formation of complex two-dimensional and three-dimensional networks.

Systematic pH studies have demonstrated that the structure formation of complexes is mainly governed by the pH value of the solution, with different pH ranges producing distinct structural motifs [1] [4]. For example, cobalt complexes synthesized at different pH values show progression from one-dimensional chains ([Co(HADA)2(bpp)]n) to two-dimensional networks ([Co(ADA)(bpp)(CH3OH)]n) as the pH increases.

Temperature effects play a significant role in determining both the kinetics and thermodynamics of complex formation. Higher temperatures generally favor the formation of three-dimensional frameworks over two-dimensional structures due to increased molecular mobility and thermodynamic stability of extended networks [9]. Hydrothermal conditions (elevated temperature and pressure) are particularly effective for producing crystalline coordination polymers with high structural order.

The choice of solvent significantly affects the coordination geometry through multiple mechanisms. Solvent molecules can compete for coordination sites, act as structure-directing agents, or influence the solubility and speciation of reactants [2] [9]. The uranyl complexes [UO2(ADA)(H2O)], [UO2(ADA)(NMP)], and [UO2(ADA)(DMF)] demonstrate how different solvents lead to distinct structural arrangements from one-dimensional ribbons to two-dimensional networks [2]. Solvent effects are particularly pronounced in the formation of uranyl complexes, where the coordinating ability of the solvent molecules directly influences the final structure.

The nature and size of the metal ion fundamentally determine the coordination geometry through their electronic configuration, ionic radius, and preferred coordination number. Hard acid metal ions (such as uranyl and lanthanides) show strong affinity for the hard base carboxyl groups, while softer metal ions exhibit more moderate binding [10]. The ionic radius affects the coordination number, with larger ions (Cd²⁺) typically achieving higher coordination numbers than smaller ions (Zn²⁺) [3].

Crystal field effects play a crucial role in transition metal complexes, with different metals exhibiting distinct geometric preferences. Cobalt(II) and nickel(II) show strong preferences for octahedral geometry due to crystal field stabilization, while zinc(II) can adopt both tetrahedral and octahedral geometries depending on the ligand field strength [3].

Auxiliary ligands significantly influence the coordination geometry by competing for coordination sites and directing the overall network topology. The choice between different auxiliary ligands such as bpp (1,3-bis(4-pyridyl)propane), 4,4'-bipy (4,4'-bipyridine), and bpa (1,2-bis(4-pyridyl)ethane) leads to dramatically different structural outcomes [1] [3]. These ligands act as pillars or spacers that connect metal-carboxylate units into extended networks with specific dimensionalities.

The molar ratio of reactants affects the stoichiometry and structure of the resulting complexes. Different ligand-to-metal ratios can lead to distinct structural motifs, with higher ligand concentrations favoring the formation of more extended networks [9]. The reaction time and crystallization conditions also influence whether kinetic or thermodynamic products are obtained.

Steric factors arising from the rigid adamantane framework and the flexibility of the carboxylate arms create constraints that influence the accessible coordination geometries. The adamantane core prevents certain conformations while the flexible methylene spacers allow adaptation to different metal coordination requirements [1]. This balance between rigidity and flexibility is crucial for the observed structural diversity.

| Factor | Effect on Coordination | Impact on Structure |

|---|---|---|

| pH Value | Controls protonation state (H2ADA/HADA/ADA²⁻) | Determines bridging vs chelating modes |

| Temperature | Influences kinetics and thermodynamics | Controls crystallization and phase transitions |

| Solvent | Affects solubility and coordination environment | Influences pore size and topology |

| Metal Ion Type | Determines preferred geometry and coordination number | Affects overall framework dimensionality |

| Auxiliary Ligand | Competes for coordination sites | Determines network connectivity |

| Molar Ratio | Affects polymer dimensionality | Influences interpenetration and porosity |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant